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Compound of Interest

4-Chloro-5-iodo-6-
Compound Name:
methylpyrimidine

cat. No.: B1590081

An In-Depth Technical Guide to 4-Chloro-5-iodo-6-methylpyrimidine
Introduction

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis
for nucleobases in DNA and RNA and appearing in a vast array of FDA-approved
pharmaceuticals and agrochemicals. Its unique electronic properties and multiple sites for
functionalization make it a privileged structure in drug discovery. Within this class, halogenated
pyrimidines serve as exceptionally versatile intermediates. This guide provides a
comprehensive technical overview of 4-Chloro-5-iodo-6-methylpyrimidine (CAS No. 83410-
15-5), a multifunctional building block for researchers, medicinal chemists, and professionals in
drug development. We will delve into its core molecular characteristics, reactivity, potential
synthetic applications, and analytical profile, grounding the discussion in established chemical
principles.

Core Molecular Profile

4-Chloro-5-iodo-6-methylpyrimidine is a solid organic compound characterized by a
pyrimidine ring substituted with a chlorine atom at the 4-position, an iodine atom at the 5-
position, and a methyl group at the 6-position. This specific arrangement of functional groups
provides a rich platform for sequential and site-selective chemical modifications.
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Identifier Value Source

4-chloro-5-iodo-6-

IUPAC Name o
methylpyrimidine

CAS Number 83410-15-5 [1]

Molecular Formula CsHaCIIN2 [11[2]

Molecular Weight 254.46 g/mol

Monoisotopic Mass 253.91077 Da [2]
PJJIWNAVCYJROL-

InChliKey [2]
UHFFFAOYSA-N

SMILES CC1=C(C(=NC=N21€)CI)I [2]

It is important to distinguish between Molecular Weight and Monoisotopic Mass. The molecular
weight (254.46 g/mol ) is the weighted average of the masses of all naturally occurring isotopes
of the constituent atoms. In contrast, the monoisotopic mass (253.91077 Da) is calculated
using the mass of the most abundant isotope for each element (e.g., 12C, 1H, 3°Cl, 27|, 14N).
The latter is crucial for high-resolution mass spectrometry, where it allows for precise
identification of the compound.

Caption: 2D Structure of 4-Chloro-5-iodo-6-methylpyrimidine.
Physicochemical Properties, Handling, and Storage
Properties:

o Appearance: Typically supplied as an off-white solid.[1]

e Physical Form: Solid.

o Purity: Commercially available with purities often around 97% or higher.

Storage and Stability: Commercial suppliers provide varied storage recommendations, which
may depend on the purity grade and intended application. Common recommendations include
refrigeration at 2-8°C for short-term storage and colder temperatures (-20°C) for long-term
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preservation, often under an inert atmosphere like argon and protected from light to prevent
degradation.[1] As with many halogenated heterocycles, prolonged exposure to moisture and
light should be avoided.

Safety and Handling: No specific safety data sheet (SDS) for 4-Chloro-5-iodo-6-
methylpyrimidine was returned in the search. However, based on data for structurally related
halogenated pyrimidines, standard laboratory precautions are warranted.[3][4][5]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves, safety goggles, and a lab coat.[4]

o Engineering Controls: Handle only in a well-ventilated area or, preferably, within a chemical
fume hood to avoid inhalation of dust.[6]

o Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after
handling. Keep away from heat, sparks, and open flames.[3][5]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local regulations.[3]

Disclaimer:This information is based on related compounds. The user must consult the specific,
supplier-provided Safety Data Sheet (SDS) for CAS 83410-15-5 before handling.

Synthesis and Chemical Reactivity

While specific published syntheses for this exact molecule are not readily available, a plausible
synthetic route can be devised based on established pyrimidine chemistry. A common strategy
involves the modification of a pre-formed pyrimidine ring, such as 6-methyluracil.
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Caption: Plausible synthetic workflow for 4-Chloro-5-iodo-6-methylpyrimidine.
Plausible Synthesis Protocol:

« lodination: 6-Methyluracil can be regioselectively iodinated at the electron-rich C5 position
using an electrophilic iodine source like N-lodosuccinimide (NIS) or a mixture of iodine and a
base to yield 5-iodo-6-methyluracil.

o Chlorination: The resulting iodinated uracil can then be treated with a strong chlorinating
agent, most commonly phosphorus oxychloride (POCIs), often with a catalytic amount of a
tertiary amine like N,N-dimethylaniline. This step converts the hydroxyl groups (in the
tautomeric amide form) into chloro groups, yielding the final product.

Chemical Reactivity: The true value of 4-Chloro-5-iodo-6-methylpyrimidine lies in its
differential reactivity, which allows for programmed, site-selective functionalization.

e At the 4-Position (C-Cl bond): The chlorine atom is highly susceptible to Nucleophilic
Aromatic Substitution (SnAr). It can be readily displaced by a wide range of nucleophiles,
including amines, alcohols, and thiols, to introduce diverse side chains.
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o At the 5-Position (C-I bond): The iodine atom is an excellent participant in metal-catalyzed
cross-coupling reactions. This site is ideal for forming new carbon-carbon or carbon-
heteroatom bonds via reactions like Suzuki (with boronic acids), Sonogashira (with terminal
alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) couplings.
The C-1 bond is generally more reactive in these transformations than the C-Cl bond,
allowing for selective functionalization at the C5 position while leaving the C4-chloro group
intact for subsequent SnAr reactions.

/4—ChIoro-5-iodo-6—methylpyrimidine\

C4-Cl

\_ C5- )

Metal-Catalyzed Cross-Coupling
(Suzuki, Sonogashira, Heck)

Nucleophilic Substitution
Click to download full resolution via product page

(SnAr with R-NHz, R-OH, R-SH)

Caption: Key reaction sites on the 4-Chloro-5-iodo-6-methylpyrimidine scaffold.

Applications in Research and Development

This molecule is not an end-product but a strategic intermediate. Its utility is primarily in the
synthesis of more complex molecules, particularly in the fields of medicinal chemistry and
materials science.

e Drug Discovery Scaffold: Pyrimidine derivatives are known to possess a wide range of
biological activities, including antiviral and anticancer properties.[7] This building block allows
for the systematic exploration of chemical space around the pyrimidine core. For instance,
libraries of compounds can be generated by first performing a Suzuki coupling at the C5
position followed by reacting the C4 position with a diverse set of amines. This approach is
central to modern lead optimization in drug discovery.[8]

o Agrochemical Synthesis: Similar to pharmaceuticals, the pyrimidine core is present in many
herbicides and fungicides.[7] The reactivity of this intermediate makes it a valuable precursor
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for creating novel agrochemicals.

Analytical Characterization

Definitive structural confirmation and purity assessment rely on standard analytical techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is ideal for confirming
the elemental composition. The predicted monoisotopic mass is 253.91077 Da for the neutral
molecule.[2] Predicted collision cross-section (CCS) values, which relate to the ion's shape and
size in the gas phase, can aid in identification in ion mobility-mass spectrometry.

Adduct m/z (Predicted) CCS (A?) (Predicted)
[M+H]+ 254.91805 125.9
[M+Na]* 276.89999 130.2
[M-H]~ 252.90349 120.5

Source: PubChemlLite[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¢ IH NMR: The spectrum is expected to be relatively simple. A singlet corresponding to the C2
proton would appear in the aromatic region (likely > 8.5 ppm). A second singlet for the three
protons of the C6-methyl group would appear in the aliphatic region (likely ~2.5 ppm).

e 13C NMR: Six distinct signals would be expected, corresponding to the five carbons in the
ring and the one methyl carbon. The carbons attached to the electronegative halogens (C4
and C5) and nitrogens would be significantly downfield.

Conclusion

4-Chloro-5-iodo-6-methylpyrimidine is a high-value chemical intermediate offering
researchers a powerful tool for molecular construction. Its well-defined sites of differential
reactivity—a chlorine atom primed for nucleophilic substitution and an iodine atom ready for
cross-coupling reactions—enable the controlled and sequential synthesis of complex, highly
functionalized pyrimidine derivatives. This versatility firmly establishes its role as a key building
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block in the discovery and development of novel pharmaceuticals, agrochemicals, and
functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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